molecular formula C17H15N3O4S B2406375 (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1147652-49-0

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide

Cat. No.: B2406375
CAS No.: 1147652-49-0
M. Wt: 357.38
InChI Key: KSABTCCKERDLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide” is a novel 2,5-dioxoimidazolidine-based compound . It’s developed as a P2X7 receptor (P2X7R) antagonist . The structure-activity relationship (SAR) analysis of the 2,5-dioxoimidazolidine scaffold indicated that piperidine substitution at the N3 position and no substitution at the N1 position were preferable .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 2,5-dioxoimidazolidine scaffold at its core . This scaffold is modified with a piperidine substitution at the N3 position and no substitution at the N1 position .

Scientific Research Applications

Synthesis and Anticancer Potential

Research has focused on synthesizing derivatives of (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One study described the synthesis of novel derivatives that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, demonstrating their potential as therapeutic agents (Küçükgüzel et al., 2013). Another investigation highlighted substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides' antimitotic, antiproliferative, and antiangiogenic activities, suggesting their utility as anticancer agents (Fortin et al., 2011).

Photodynamic Therapy Applications

The compound and its derivatives have also been explored for their potential in photodynamic therapy (PDT), a treatment method for cancer. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base reported high singlet oxygen quantum yield. These properties make them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).

Molecular Design and Structural Analysis

Further research has delved into the molecular design and structural analysis of related compounds. Studies have assessed the structural configurations and interactions of these derivatives with biological targets, providing insights into their mode of action at the molecular level. For instance, novel synthesis methods have been developed to create dipeptide mimetics with hydantoin moieties, expanding the application range of these compounds in biochemical research (Todorov & Naydenova, 2010).

Corrosion Inhibition

Beyond biomedical applications, derivatives of this compound have been investigated for their corrosion inhibition properties. This research avenue explores the compound's utility in protecting metals from corrosion, indicative of its versatility in scientific applications (Yadav et al., 2015).

Mechanism of Action

The compound acts as a P2X7 receptor (P2X7R) antagonist . P2X7 receptors are a type of purinergic receptor involved in several physiological and pathological processes, including inflammation and pain signaling .

Future Directions

The development of novel 2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide derivatives as P2X7 receptor antagonists represents a promising direction for future research . These compounds could potentially be used in the treatment of conditions related to P2X7 receptor activity, such as inflammation and pain .

Properties

IUPAC Name

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-16-12-18-17(22)20(16)15-8-4-7-14(11-15)19-25(23,24)10-9-13-5-2-1-3-6-13/h1-11,19H,12H2,(H,18,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSABTCCKERDLIG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.